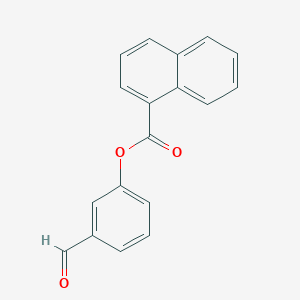

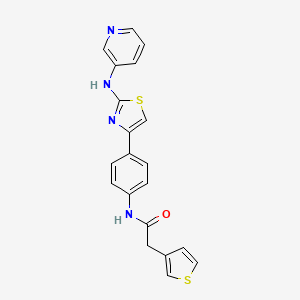

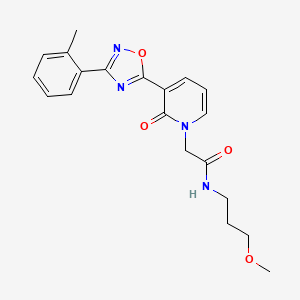

4-(acetylamino)-{N}-(2-aminoethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The acetylamino and aminoethyl groups could potentially form hydrogen bonds with other molecules, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the acetylamino, aminoethyl, and benzamide groups. For example, the acetylamino group could potentially undergo hydrolysis, while the benzamide group might participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetylamino and aminoethyl groups could increase its solubility in water, while the benzamide group could influence its melting and boiling points .Wissenschaftliche Forschungsanwendungen

Catalysis and Hydrogenation

N-(2-aminoethyl)-4-acetamidobenzamide (NMA) has been studied for its catalytic properties. Specifically, researchers have investigated its hydrogenation over Raney nickel catalysts. The catalytic hydrogenation of NMA produces 2-amino-4-acetamino anisole (AMA), which is a valuable intermediate in organic synthesis . This research provides insights for reactor design and catalyst modification.

Chiral Peptide Nucleic Acids (PNAs)

Chiral PNAs with a substituent in the N-(2-aminoethyl)glycine backbone have been explored. PNAs are synthetic nucleic acid mimics that hybridize to complementary DNA and RNA with high affinity and sequence selectivity. Their resistance to nucleases and proteases makes them attractive for biological and medical applications. The chiral modification enhances their properties and potential as therapeutic agents .

Phase Transition Enhancement in Perovskite Solar Cells

N-(2-aminoethyl) acetamide has been used as an additive to improve the phase transition process in α-formamidinium lead iodide (α-FAPbI3) perovskite solar cells. The chemical and hydrogen bonding between N-(2-aminoethyl) acetamide and perovskite reduces potential barriers during phase transitions, leading to high-quality, phase-pure perovskite films .

Amine-Modified Spherical Cellulose Nanocrystal (CNC) Aerogels

Researchers have successfully fabricated amine-modified spherical CNC aerogels using N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS). These aerogels exhibit unique properties due to the introduction of the amine group via C–O–Si bonds. Potential applications include drug delivery, tissue engineering, and adsorption materials .

Wirkmechanismus

Zukünftige Richtungen

The future research directions for this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be further studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be explored as a new synthetic reagent .

Eigenschaften

IUPAC Name |

4-acetamido-N-(2-aminoethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8(15)14-10-4-2-9(3-5-10)11(16)13-7-6-12/h2-5H,6-7,12H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQFHNSBKDXJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)

![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)

![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)